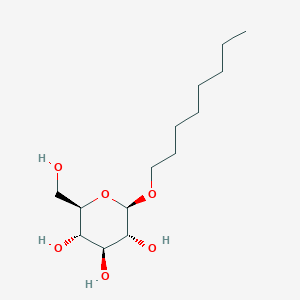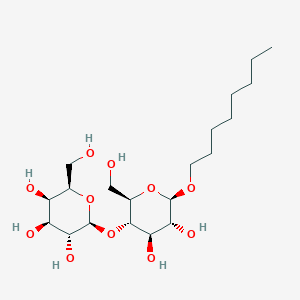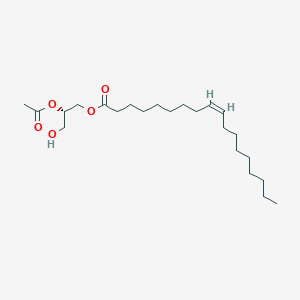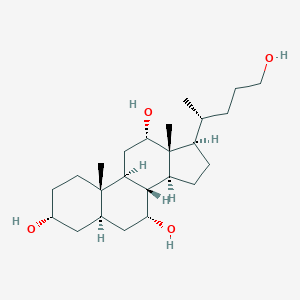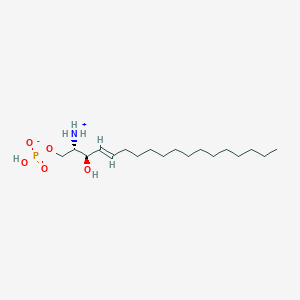
esfingosina-1-fosfato
Descripción general
Descripción
Sphingosine 1-phosphate (S1P) is a crucial bioactive molecule derived from sphingolipid metabolism, extensively studied for its role in cellular signaling pathways. Its functions range from acting as an intracellular second messenger to mediating extracellular communication through specific receptors (Spiegel & Milstien, 2002).
Synthesis Analysis
S1P synthesis involves the phosphorylation of sphingosine by sphingosine kinases. This process is crucial for its role as an intracellular messenger and an intercellular mediator. The cloning of sphingosine kinase has shed light on the precise regulation of intracellular S1P synthesis. Additionally, platelets are identified as a significant source of extracellular S1P, releasing this lipid upon stimulation and playing a vital role in vascular biology (Yatomi et al., 2001).
Molecular Structure Analysis
The molecular structure of S1P enables its function both as an intracellular second messenger and as an extracellular ligand for specific receptors. This dual functionality is pivotal for its diverse roles in cellular processes. The specific structural features of S1P facilitate its interaction with various receptors and intracellular targets, mediating a wide range of biological effects (Lee et al., 1998).
Chemical Reactions and Properties
S1P is involved in several key chemical reactions, including its formation through sphingosine phosphorylation and its degradation by S1P lyase, which is crucial for regulating its intracellular concentrations. These reactions are central to controlling the biological activities of S1P, ranging from cell growth to immune regulation (Bourquin et al., 2010).
Physical Properties Analysis
The physical properties of S1P, including its solubility and stability, are essential for its biological functions and its interaction with cellular membranes and receptors. These properties influence its role in cell signaling pathways and its distribution in biological fluids (Ikeda et al., 2004).
Chemical Properties Analysis
The chemical properties of S1P, such as its reactivity and interaction with other molecules, underlie its function as a signaling molecule. Its ability to bind to and activate specific G-protein-coupled receptors (GPCRs) is a key aspect of its role in mediating cellular responses to external stimuli (Lee et al., 1998).
Aplicaciones Científicas De Investigación
Tratamiento del cáncer de mama
S1P juega un papel importante en el tratamiento del cáncer de mama . Está involucrado en la proliferación, invasión y metástasis de las células cancerosas . S1P también contribuye a la formación del microambiente tumoral al inducir la angiogénesis vascular y linfática circundante y regular el sistema inmunitario . Por lo tanto, dirigirse a la señalización de S1P podría ser un enfoque terapéutico potencial para el cáncer de mama refractario .
Interfaz de la barrera cutánea
La señalización de S1P en la interfaz de la barrera cutánea ha sido estudiada extensamente . Juega un papel importante en las funciones de los queratinocitos y los mastocitos, que son responsables de la inmunidad adquirida e innata de la barrera cutánea . Los receptores de S1P regulan no solo la diferenciación y proliferación celular, sino también las respuestas inmunitarias como la migración celular y la secreción de citoquinas .
Regulación cardiovascular
La señalización de S1P está implicada en la regulación de la cronotropía y la inotropía cardíacas y contribuye a la cardioprotección y la remodelación cardíaca . También regula la función vascular, como el tono vascular y la barrera endotelial, y posee un efecto antiaterosclerótico . Además, la señalización de S1P también está implicada en la regulación de la presión arterial
Mecanismo De Acción
Target of Action
Sphingosine-1-phosphate (S1P) is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5) . These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1P receptors are expressed by all cell types, including neurons and glial cells .
Mode of Action
S1P regulates the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It acts as a signal molecule, and through downstream signaling molecules, extracellular S1P tightly binds to S1PR1-5 with a strong affinity, acting as an autocrine or paracrine signal to control cell behavior .
Biochemical Pathways
S1P is formed from ceramide, which is composed of a sphingosine and a fatty acid . The catabolically generated sphingosine is phosphorylated by either of two sphingosine kinases, SPHK1 and SPHK2, to produce S1P . S1P can be dephosphorylated to sphingosine by sphingosine phosphatases and can be irreversibly degraded by an enzyme, sphingosine phosphate lyase . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .
Pharmacokinetics
The pharmacokinetics of S1P modulators can vary. For example, icanbelimod, a next-generation S1P receptor modulator, has a terminal half-life of 33 hours, and its exposure increases rapidly and dose-dependently with single and multiple dosing . Another S1P receptor modulator, ponesimod, is characterized by an open two-compartment disposition model . These modulators are highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces and to a lesser extent in the urine .
Result of Action
S1P has antiapoptotic action and can regulate the survival of cells and their differentiation, the motility and dynamics of the cytoskeleton, and is involved in the processes of cell migration, proliferation, and autophagy . It can perform protective functions and induce survival-stimulating signaling pathways or, conversely, contribute to the development of pathological processes, including neurodegenerative disorders .
Action Environment
The action of S1P can be influenced by environmental factors. For example, dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients . Many polymorphisms have been identified in genes encoding enzymes of the sphingolipid pathway, including sphingosine kinase 2 (SK2), the S1P generating enzyme .
Safety and Hazards
Direcciones Futuras
The centrality of S1P signaling has led to the development of several drugs, including two approved for treatment of multiple sclerosis . Recent findings from basic research as well as insights gleaned from clinical and translational studies have enriched our understanding of how this simple lysolipid evolved as a complex regulator of multiple physiological systems .
Análisis Bioquímico
Biochemical Properties
Sphingosine-1-phosphate interacts with a variety of enzymes, proteins, and other biomolecules. There are five S1P receptors, designated as S1PR1 to S1PR5, encoded in the human genome, and their activities are governed by endogenous S1P, lipid-like S1P mimics, or nonlipid-like therapeutic molecules .
Cellular Effects
Intracellular sphingosine-1-phosphate promotes cellular proliferation and is closely linked to a myriad of essential cellular processes, including immune-cell trafficking, angiogenesis, and vascular maturation . Plasma sphingosine-1-phosphate helps maintain vascular integrity and regulate vascular leaks .
Molecular Mechanism
The molecular mechanism of sphingosine-1-phosphate involves binding to the amphiphilic orthosteric pocket of its receptors. This binding triggers a two-step “shallow to deep transition process” for S1PR1 activation . Both binding modes of CBP-307, a nonlipid-like therapeutic molecule, could activate S1PR1, but from shallow to deep transition may trigger the rotation of the N-terminal helix of Gαi and further stabilize the complex by increasing the G αi interaction with the cell membrane .
Temporal Effects in Laboratory Settings
It is known that sphingosine-1-phosphate plays a role in various cellular processes over time, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Sphingosine-1-phosphate is involved in several metabolic pathways. It is mainly derived from the deacylation of ceramide or interconverted with sphingosine .
Propiedades
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYSYHSSBDVJSM-KRWOKUGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037166 | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
26993-30-6 | |
| Record name | Sphingosine-1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26993-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphingosine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026993306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphingosine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4037166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphingosine 1-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPHINGOSINE 1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE187NJ1U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sphingosine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000277 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S1P interact with its target receptors?
A1: S1P primarily exerts its effects by binding to a family of five G protein-coupled receptors, termed S1P1-5. [] These receptors are differentially expressed across various cell types, contributing to the diverse biological actions of S1P.
Q2: What are the downstream effects of S1P binding to S1P1 receptors?
A2: Activation of S1P1 by S1P triggers various signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cell proliferation, migration, and survival. [] This interaction is particularly important in vascular biology and immunology. []
Q3: Can S1P signaling be modulated?
A3: Yes, S1P signaling can be modulated using specific agonists and antagonists that target its receptors. For instance, FTY720 (fingolimod) is an S1P receptor modulator used to treat relapsing-remitting multiple sclerosis. []
Q4: Does S1P have intracellular targets?
A4: Yes, aside from its extracellular action through S1P receptors, S1P can also act intracellularly. For example, it has been shown to bind to histone deacetylases HDAC1/2, influencing gene expression and cell responses. []
Q5: What is the role of sphingosine kinases in S1P signaling?
A5: Sphingosine kinases (SphKs), specifically SphK1 and SphK2, are crucial for S1P production. SphK1 is often overexpressed in various cancer cells, suggesting its potential as a therapeutic target. [, ]
Q6: What is the molecular formula and weight of S1P?
A6: The molecular formula of S1P is C18H38NO5P, and its molecular weight is 379.47 g/mol. [Not explicitly stated in the provided text, but commonly known].
Q7: Are there any spectroscopic data available for S1P?
A7: Spectroscopic data like NMR and mass spectrometry are routinely employed to characterize and quantify S1P. One study employed UHPLC-MS/MS to determine the profile of ceramides, sphingosine, and S1P in a xenograft mouse model. []
Q8: Is there information available regarding S1P's material compatibility and stability under various conditions?
A8: The provided research papers primarily focus on the biological aspects of S1P, and do not delve into its material compatibility or stability under various conditions outside of biological contexts.
Q9: Does S1P itself have catalytic properties?
A9: S1P is a signaling lipid and does not possess inherent catalytic properties. Instead, it functions as a ligand, binding to and activating its receptors to exert its biological effects.
Q10: Have computational methods been used to study S1P?
A10: Yes, computational methods like homology modeling have been utilized to study S1P. One study employed a homology model of SphK1, trained on a library of inhibitors, to predict the activity of more potent inhibitors. []
Q11: How do structural modifications of S1P affect its activity?
A11: Modifications to the S1P structure can significantly impact its activity, potency, and selectivity toward different S1P receptors. For instance, FTY720, a synthetic S1P analog, exhibits distinct pharmacological properties compared to natural S1P. []
Q12: What are the challenges in formulating S1P for therapeutic use?
A12: As a lipid molecule, S1P can be challenging to formulate for therapeutic use due to its inherent properties like low solubility and potential for degradation. Further research is needed to develop stable formulations of S1P with improved bioavailability.
Q13: What is known about the ADME of S1P?
A13: Research suggests that S1P is rapidly metabolized. It is phosphorylated by sphingosine kinase and dephosphorylated by specific phosphatases, regulating its levels and ultimately its activity. [Not explicitly stated, but implied throughout the provided text]
Q14: What in vitro models are used to study S1P?
A14: Researchers use various in vitro models, including cultured human endothelial cells, to study the effects of S1P on cell proliferation, migration, and signaling pathways. []
Q15: What animal models are used to investigate S1P?
A15: Mice models are commonly employed to study the role of S1P in various physiological and pathological processes. For instance, researchers have used mice to investigate the impact of S1P on allergic responses and asthma. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)

